molecular formula C18H17N3O3 B11382886 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

Cat. No.: B11382886
M. Wt: 323.3 g/mol
InChI Key: LJPLSENHYYWOBU-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide typically involves the reaction of 4-ethoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate carboxylic acid derivative, such as 2-methylbenzoic acid, under acidic conditions to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide
  • N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide
  • N-(4-ethoxyphenyl)-2-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Uniqueness

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of both ethoxyphenyl and methylbenzamide groups

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

InChI

InChI=1S/C18H17N3O3/c1-3-23-14-10-8-13(9-11-14)16-17(21-24-20-16)19-18(22)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,21,22)

InChI Key

LJPLSENHYYWOBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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